4-Amino-1-cyclohexylbutan-2-ol

Description

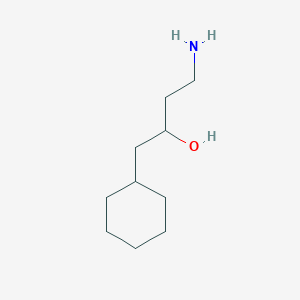

4-Amino-1-cyclohexylbutan-2-ol is a cyclohexyl-substituted amino alcohol with the molecular formula C₁₀H₂₁NO (calculated molecular weight: 171.28 g/mol). Its structure consists of a cyclohexyl group attached to the first carbon of a butan-2-ol backbone, with an amino group (-NH₂) at the fourth carbon (Figure 1). This configuration confers both hydrophilic (amino, hydroxyl) and hydrophobic (cyclohexyl) properties, making it a versatile intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS)-targeting agents due to structural similarities to neurotransmitter analogs.

Properties

IUPAC Name |

4-amino-1-cyclohexylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h9-10,12H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALDUANGSOYWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclohexylbutan-2-ol typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with a suitable Grignard reagent to form a tertiary alcohol.

Amination: The tertiary alcohol is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.

Hydrogenation: The resulting intermediate is hydrogenated to reduce any double bonds and obtain the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum to facilitate the hydrogenation step.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Utilizing techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclohexylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Secondary amines, primary alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-1-cyclohexylbutan-2-ol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is employed in studies investigating the effects of amino alcohols on biological systems.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclohexylbutan-2-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, influencing their activity.

Pathways Involved: It can modulate signaling pathways, particularly those related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a detailed analysis:

Table 1: Comparative Properties

Key Differences

Substituent Complexity: The comparator compound features a 2-methylbutan-2-yl group on the cyclohexane ring, introducing significant steric bulk and lipophilicity compared to the simpler cyclohexyl group in this compound. This enhances its membrane permeability but reduces aqueous solubility .

Alcohol Position: The hydroxyl group in this compound is at the secondary position (butan-2-ol), whereas the comparator has a primary alcohol (butan-1-ol). This difference impacts reactivity; primary alcohols are more susceptible to oxidation and esterification.

Molecular Weight: The higher molecular weight of the comparator (241.41 vs. 171.28 g/mol) suggests broader applications in lipid-rich environments, such as surfactants or lipid nanoparticle formulations.

Research Findings

- Synthetic Utility: this compound’s simpler structure allows easier functionalization for CNS drug candidates, while the comparator’s bulky substituent limits reactivity but improves stability in nonpolar matrices .

- Biological Activity: Amino alcohols are known for β-adrenergic receptor modulation. The comparator’s lipophilicity may enhance blood-brain barrier penetration, though this remains speculative without direct pharmacological data.

Biological Activity

4-Amino-1-cyclohexylbutan-2-ol, also known as 4-amino-2-cyclohexylbutan-2-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

- Molecular Formula : C10H21NO

- SMILES : CC(CCN)(C1CCCCC1)O

- InChI : InChI=1S/C10H21NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h9,12H,2-8,11H2,1H3

The compound features a cyclohexyl group attached to a butanol backbone with an amino group at the fourth position. This unique structure contributes to its diverse biological interactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

This compound interacts with several biological targets:

- Protein Kinases : The compound has been shown to inhibit specific kinases that play crucial roles in cell growth and survival. For example, it targets SGK1, which is associated with various cellular processes including apoptosis and proliferation.

- Neurotransmitter Receptors : Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

- Inflammatory Pathways : By inhibiting the activation of NF-kB pathways, it may reduce inflammation in neurodegenerative diseases.

Antiproliferative Activity

A study evaluating the effects of this compound on cancer cell lines demonstrated that it significantly inhibited cell growth across multiple types of cancer, including breast and prostate cancers. The compound showed GI50 values as low as 2.20 μM, indicating potent antiproliferative effects.

Kinase Inhibition Studies

Research involving the synthesis of derivatives of this compound revealed that certain analogs effectively inhibited fibroblast growth factor receptors (FGFRs). The IC50 values for FGFR inhibition were reported at approximately 7 nM for FGFR1 and 9 nM for FGFR2, highlighting its therapeutic potential in oncology.

Neuroprotective Effects

In vitro studies using neuronal cell lines showed that this compound could protect against oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Properties

Research conducted on BV2 microglial cells indicated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.